Atractyloside
Overview
Description
Atractyloside is a natural, toxic glycoside found in various plant species, particularly in the daisy family. It is known for its potent inhibitory effects on the ADP/ATP translocase, a crucial enzyme in cellular energy metabolism. This compound has been historically used for therapeutic, religious, and toxic purposes .
Mechanism of Action
Target of Action
Atractyloside (ATR) is a natural, toxic glycoside present in numerous plant species . The primary target of ATR is the adenine nucleotide translocase (ANT) . ANT is a crucial protein that transports ADP from the cytoplasm to the mitochondrial matrix, providing raw materials for ATP synthesis by oxidative phosphorylation .
Mode of Action
ATR acts as a cytotoxic competitive inhibitor binding to ANT . This binding makes ANT vulnerable to transport ADP, reducing ATP synthesis . The blockage of ANT by ATR increases the ADP/ATP ratio , which can trigger various downstream effects.
Biochemical Pathways
The increased ADP/ATP ratio caused by ATR’s action activates the AMPK-mTORC1-autophagy signaling pathway . This activation promotes autophagy, a cellular process that degrades and recycles cellular components . In particular, ATR’s action can promote the degradation of lipid droplets in cells under certain conditions .
Pharmacokinetics
ATR is rapidly absorbed but slowly metabolized . This characteristic suggests that ATR can have a prolonged effect within the body. Due to the inhibitory effects of atr on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atr with other drugs .
Result of Action
The activation of autophagy by ATR can lead to various cellular effects. For instance, ATR treatment has been shown to decrease serum AST level, relative weight of liver and epididymal fat, and body weight in mice fed with a high-fat diet . Furthermore, ATR treatment can reduce lipid droplets in the liver and significantly reduce the triglyceride level in serum and liver .
Action Environment
The concentration of ATR found in plants is dependent upon the species, season, and origin . For example, the ATR content measured in dried Atractylis gummifera between Sardinia, Italy and Sicily, Italy revealed a higher content in the Sicilian region by nearly a factor of five, and a higher content in colder months across both regions . This suggests that environmental factors can influence the availability and potency of ATR. Additionally, the preparation of plants with ATR in some traditional medicines can affect the ATR content .
Biochemical Analysis
Biochemical Properties
Atractyloside acts as an effective inhibitor of the ADP/ATP translocase, a key enzyme in the mitochondrial inner membrane responsible for the exchange of ADP and ATP between the mitochondria and the cytosol . By binding to the adenine nucleotide translocator, this compound competitively inhibits the transport of ADP into and ATP out of the mitochondria . This inhibition disrupts the cellular energy supply, leading to cell death due to energy depletion .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the mitochondrial ADP/ATP transporter, leading to a halt in ATP synthesis and subsequent cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the energy balance within the cell . This compound has been shown to cause fatal renal and hepatic necrosis in vivo, highlighting its potent cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the adenine nucleotide translocator in the inner mitochondrial membrane . This binding competitively inhibits the transport of ADP and ATP, effectively blocking the exchange of these nucleotides and disrupting the mitochondrial energy production . The inhibition of ADP/ATP transport leads to a decrease in ATP levels, triggering cell death due to energy depletion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and preparation methods . Hydrothermal processing, such as decoction, can reduce the toxicity of this compound by decomposing the compound . Long-term exposure to this compound in vitro and in vivo studies has shown persistent toxic effects on cellular function, particularly in the kidneys and liver .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can cause mild to moderate toxicity, while higher doses result in severe toxic effects, including renal and hepatic necrosis . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold . The compound’s toxic effects are dose-dependent, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to energy production and mitochondrial function. It interacts with the adenine nucleotide translocator, inhibiting the transport of ADP and ATP and disrupting the mitochondrial energy metabolism . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in ATP production and an increase in ADP levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with the adenine nucleotide translocator . The compound’s chemical structure and charge distribution allow it to compete with ADP for binding to the translocator, inhibiting the transport of ADP into and ATP out of the mitochondria . This interaction affects the localization and accumulation of this compound within the mitochondria .
Subcellular Localization
This compound is localized primarily within the mitochondria, where it exerts its inhibitory effects on the adenine nucleotide translocator . The compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to bind specifically to the translocator . This subcellular localization is crucial for this compound’s activity and function, as it directly impacts mitochondrial energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractyloside is primarily extracted from plants such as Atractylis gummifera and Callilepis laureola. The extraction process involves decoction or infusion, which helps in isolating the desired compound. The concentration of this compound can vary based on the species, season, and origin of the plant .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is mainly obtained through natural extraction methods. advancements in high-performance liquid chromatography (HPLC) and mass spectrometry have facilitated the quantification and purification of this compound from plant sources .
Chemical Reactions Analysis
Types of Reactions: Atractyloside undergoes various chemical reactions, including hydrolysis and saponification. These reactions are crucial for its detoxification, especially in traditional medicine preparations .
Common Reagents and Conditions:
Hydrolysis: Typically involves heating with water (decoction) for an extended period.
Saponification: Involves the breakdown of glycosides into sugars and aglycones under alkaline conditions.
Major Products Formed: The primary products formed from these reactions are simpler sugars and aglycones, which are less toxic compared to the parent compound .
Scientific Research Applications
Atractyloside has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Carboxyatractyloside: A derivative of this compound, also found in Atractylis gummifera, with similar toxic properties.
Atractylenolides: A class of lactone compounds derived from Atractylodes macrocephala, known for their anti-cancer, anti-inflammatory, and neuroprotective activities.
Uniqueness: this compound is unique due to its specific inhibitory action on the ADP/ATP translocase, making it a valuable tool in studying mitochondrial function and energy metabolism. Its toxic properties also distinguish it from other similar compounds, highlighting its significance in toxicological studies .
Properties
CAS No. |
17754-44-8 |
---|---|
Molecular Formula |
C30H46KO16S2 |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C30H46O16S2.K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;/m1./s1 |
InChI Key |
DMODBUNAAVVOKD-FLPKXFLTSA-N |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
Appearance |
Solid powder |
Key on ui other cas no. |
17754-44-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid, Atractylic Atractylate Atractylic Acid Atractyloside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of atractyloside?
A1: this compound is a well-known inhibitor of the mitochondrial adenosine diphosphate/adenosine triphosphate (ADP/ATP) carrier, also known as the adenine nucleotide translocator (ANT). [, , , , , , ] This carrier protein is located in the inner mitochondrial membrane and plays a crucial role in oxidative phosphorylation by facilitating the exchange of ADP and ATP across this membrane.
Q2: How does this compound interact with the ADP/ATP carrier?
A2: this compound binds with high affinity to the ADP/ATP carrier on the cytosolic side of the mitochondrial inner membrane. [, ] This binding is competitive with ADP, meaning this compound prevents ADP from binding to the carrier and being transported into the mitochondria. [, , ]
Q3: What are the downstream effects of this compound binding to the ADP/ATP carrier?
A3: By blocking ADP/ATP exchange, this compound effectively inhibits oxidative phosphorylation, leading to a depletion of cellular ATP. [, , , , ] This disruption of energy metabolism has severe consequences for cellular function, ultimately leading to cell death.
Q4: Are there other potential targets for this compound?
A4: While the ADP/ATP carrier is the primary target, research suggests that this compound might interact with other cellular components. One study suggests a potential role in inducing the mitochondrial permeability transition pore (mPTP) opening, further contributing to mitochondrial dysfunction and cell death. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C30H46O13S2K2 and a molecular weight of 724.94 g/mol. []
Q6: Are there any notable spectroscopic features of this compound?
A6: While the provided papers don't delve into detailed spectroscopic analysis, this compound, with its conjugated system and sugar moieties, likely exhibits characteristic UV-Vis and NMR spectra. HPLC coupled with UV detection at 203 nm has been used for its quantification. [, , ]
Q7: How does the structure of carboxythis compound differ from this compound, and does this affect its activity?
A7: Carboxythis compound (also known as gummiferin) is a related compound found alongside this compound. It possesses an additional carboxylic acid group compared to this compound. [, ] Both compounds exhibit similar inhibitory effects on the ADP/ATP carrier, but carboxythis compound is often found to be even more potent. [, , ]
Q8: Is there information available regarding the stability of this compound under various conditions?
A8: While the provided articles don't extensively discuss the stability of this compound under various storage conditions, one study mentions that the roasting process can convert the more toxic carboxythis compound to this compound, indicating a potential influence of heat on its stability and composition. []
Q9: Are there specific material compatibility concerns when handling this compound?
A9: Given its potent biological activity, handling this compound necessitates standard laboratory safety protocols for handling toxic substances. Specific information regarding material compatibility wasn't detailed in the provided research.
Q10: Does this compound possess any catalytic properties?
A10: this compound is primarily recognized for its inhibitory action on the ADP/ATP carrier and not for its catalytic properties. [, , ] Its application in research focuses on understanding mitochondrial function and investigating potential therapeutic targets related to the ADP/ATP carrier.
Q11: Have computational methods been employed to study this compound?
A11: The provided articles primarily focus on experimental investigations of this compound's activity and mechanism. Computational approaches like molecular docking or molecular dynamics simulations could be valuable tools to further elucidate its binding mode to the ADP/ATP carrier and explore potential interactions with other targets.
Q12: How do structural modifications of this compound affect its inhibitory activity?
A12: Research indicates that the spatial arrangement of the sulfate groups in this compound is crucial for its binding to the ADP/ATP carrier. [, ] Modifications affecting these groups could significantly impact its inhibitory activity. Additionally, the acyl chain length in synthesized this compound derivatives influences their binding affinity to the carrier. []
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